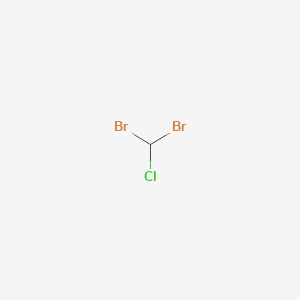

Chlorodibromomethane

描述

属性

IUPAC Name |

dibromo(chloro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr2Cl/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATVIKZLVQHOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr2Cl | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020300 | |

| Record name | Chlorodibromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorodibromomethane is a clear colorless to yellow-orange liquid. Density 2.451 g / cm3. No flash point., Colorless liquid; [Hawley] Pale yellow liquid; [MSDSonline] | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorodibromomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

246 to 248 °F at 748 mmHg (NTP, 1992), 121.3 - 121.8 °C; also reported as 123-125 °C | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), > 10% in acetone; > 10% in benzene; > 10% in ethyl ether; > 10% in ethanol, Soluble in ethanol, ethyl ether, benzene, carbon tetrachloride, organic solvents, and acetone, Miscible in organic solvents., In water, 2.70X10+3 mg/L at 20 °C | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.451 at 68 °F (NTP, 1992) - Denser than water; will sink, Specific Gravity = 2.38 | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

45.7 mmHg at 63 °F ; 54.9 mmHg at 75 °F (NTP, 1992), 5.54 [mmHg] | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorodibromomethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless to pale yellow liquid, Clear, colorless, heavy liquid | |

CAS No. |

124-48-1 | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibromochloromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodibromomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, dibromochloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodibromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromochloromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4AJR1H24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-8 °F (NTP, 1992), -20 °C | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORODIBROMOMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

准备方法

Chlorodibromomethane can be synthesized through various methods. One common method involves the reaction of dichloromethane with bromine in the presence of aluminum trichloride as a catalyst . The reaction proceeds as follows: [ \text{CH}_2\text{Cl}_2 + \text{Br}_2 \rightarrow \text{CHBr}_2\text{Cl} + \text{HCl} ]

Another method involves the reaction of chloromethane with bromine under controlled conditions . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high purity and yield.

化学反应分析

Chlorodibromomethane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: In the presence of water and a base, dibromochloromethane can hydrolyze to form other compounds.

Common reagents used in these reactions include bases like sodium hydroxide and nucleophiles like ammonia. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Industrial Applications

Chlorodibromomethane is primarily utilized in the following areas:

-

Chemical Intermediate : It serves as an intermediate in the production of various chemicals, including:

- Fire Extinguishing Agents : CDBM is used in formulations for fire suppression systems.

- Aerosol Propellants : It acts as a propellant in aerosol products.

- Refrigerants : CDBM is involved in the manufacturing of refrigerants, contributing to cooling systems.

- Pesticides : It is used in the synthesis of certain pesticides, enhancing agricultural productivity .

- Synthesis of Organometallic Compounds : CDBM is utilized to prepare phenyl-dibromochloromethylmercury, which is important for generating bromochlorocarbene, a reactive intermediate in organic synthesis .

Environmental and Regulatory Considerations

This compound is classified as a trihalomethane (THM), and its presence in drinking water has raised health concerns. Regulatory standards for THMs, including CDBM, have been established due to their potential carcinogenic effects:

- Drinking Water Standards : Various countries have set limits on the concentration of THMs in drinking water to mitigate health risks associated with long-term exposure .

- Carcinogenicity Studies : Animal studies have shown that CDBM can lead to tumor development under certain conditions. For instance, studies involving F344/N rats and B6C3F1 mice indicated no significant tumor incidence at lower doses, but higher doses resulted in adverse health effects .

Toxicological Studies

Research has been conducted to evaluate the toxicological profiles of this compound:

- Animal Studies : A study involving oral administration of CDBM to mice revealed decreased survival rates at high doses. However, no significant increase in tumor incidence was observed compared to controls .

- Metabolism Studies : CDBM is metabolized into carbon monoxide and other metabolites in vivo and in vitro, indicating its potential for bioaccumulation and toxicity .

Environmental Impact

This compound has been detected in groundwater and surface water sources, raising concerns about its environmental persistence and potential impact on human health through water consumption:

- A study conducted on chlorinated solvents in the Birmingham aquifer highlighted the presence of CDBM among other volatile organic compounds from 1986 to 2001, emphasizing the need for ongoing monitoring and regulation .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Intermediate | Fire extinguishing agents | Used in formulations for fire safety |

| Aerosol Propellants | Propellant in aerosol products | Enhances delivery mechanism |

| Refrigerants | Component in refrigerant production | Contributes to cooling efficiency |

| Pesticides | Synthesis of specific pesticides | Supports agricultural applications |

| Organometallic Compounds | Preparation of phenyl-dibromochloromethylmercury | Important for organic synthesis |

作用机制

Chlorodibromomethane exerts its effects through various mechanisms. As a disinfection byproduct, it is formed by the reaction of chlorine with natural organic matter and bromide ions in the raw water supply . It has been shown to be cytotoxic, genotoxic, and mutagenic . High doses of dibromochloromethane have been lethal to rodents in chronic investigations . The molecular targets and pathways involved include interactions with DNA, leading to potential mutations and cytotoxic effects .

相似化合物的比较

Comparison with Similar Trihalomethanes (THMs)

Chemical Structure and Physical Properties

THMs are characterized by a methane core substituted with three halogen atoms. Chlorodibromomethane and its analogs vary in halogen composition, affecting their physicochemical and toxicological profiles:

Brominated THMs (e.g., bromoform, this compound) generally exhibit lower volatility and higher molecular weights compared to chlorinated analogs like chloroform .

Formation and Occurrence in Water

All four THMs form via reactions between chlorine, organic precursors (e.g., humic acids), and halides. Bromide concentration critically influences speciation: higher bromide levels favor brominated THMs like this compound and bromoform . For example:

- In São Paulo, Brazil, mean this compound levels reached 5.3 µg/L in treated water .

- Seasonal variations in Japan showed concentrations up to 4.9 µg/L, correlating with water temperature and pH adjustments .

This compound is typically detected at lower concentrations than chloroform but exceeds bromoform in bromide-rich waters .

Toxicity and Health Effects

Genotoxicity and Carcinogenicity:

- This compound : Negative for chromosomal damage in mouse micronucleus tests but induced unscheduled DNA synthesis in rat liver cells . Associated with intestinal cancer in mechanistic studies .

- Bromodichloromethane: Linked to liver and kidney tumors in rodents; classified as a probable human carcinogen by the EPA .

- Bromoform: Conflicting genotoxicity data; EPA classifies it as a probable human carcinogen .

- Chloroform: Hepatotoxic and nephrotoxic; IARC Group 2B (possibly carcinogenic) .

Reproductive Toxicity:

Regulatory Standards

Global guidelines for THMs in drinking water (µg/L):

| Compound | WHO Guideline | U.S. EPA MCL | EU Limit |

|---|---|---|---|

| This compound | 60 | Included in TTHM (80) | 100 |

| Bromodichloromethane | 60 | Included in TTHM (80) | 15 |

| Chloroform | 300 | Included in TTHM (80) | 100 |

| Bromoform | 60 | Included in TTHM (80) | 100 |

TTHM = Total Trihalomethanes; MCL = Maximum Contaminant Level .

Environmental Fate and Remediation

- Degradation : this compound reacts with hydroxyl radicals at a rate of 8.31 × 10⁷ M⁻¹s⁻¹, slower than bromoform (1.50 × 10⁸ M⁻¹s⁻¹) but faster than bromodichloromethane (7.11 × 10⁷ M⁻¹s⁻¹) .

- Treatment : Advanced oxidation processes (AOPs) and activated carbon filtration effectively reduce THM levels in water .

生物活性

Chlorodibromomethane (CDBM), a halogenated organic compound, is primarily used in the production of brominated flame retardants and as a solvent. Given its widespread use and potential health impacts, understanding its biological activity is crucial. This article provides a comprehensive overview of the biological effects, including toxicity, carcinogenicity, and metabolic pathways associated with CDBM.

- Chemical Formula : CHBr2Cl

- Molecular Weight : 201.83 g/mol

- Boiling Point : 149.1 °C

Toxicological Profile

This compound exhibits various toxicological effects in both human and animal studies. The following sections summarize key findings from research studies.

Acute Toxicity

CDBM is classified as harmful if inhaled, ingested, or absorbed through the skin. It can cause respiratory irritation, central nervous system depression, and hepatotoxic effects. Prolonged exposure may lead to dermatitis and other systemic effects .

Chronic Toxicity and Carcinogenicity

Animal Studies :

- Mice Studies : In a study involving CBA × C57BL/6 hybrid mice, groups were administered CDBM in drinking water over two years. The results indicated no significant increase in tumor incidence compared to controls .

- Rat Studies : Fischer 344 rats were given CDBM by gavage for two years. No tumors were observed at significantly higher rates than controls; however, there was a notable decrease in the incidence of certain tumors (e.g., fibroadenomas) in high-dose female rats .

The International Agency for Research on Cancer (IARC) categorized CDBM as Group 3, indicating insufficient evidence for its carcinogenicity in humans but limited evidence in experimental animals .

This compound undergoes metabolic activation primarily in the liver. Key metabolic pathways include:

- Absorption : Rapidly absorbed through the gastrointestinal tract and lungs.

- Distribution : High blood/gas partition coefficient (116 at 37°C) indicates significant distribution into tissues .

- Excretion : Metabolites are primarily excreted via urine.

Studies have shown that CDBM can induce DNA damage and mutations in bacterial systems, leading to chromosomal aberrations in mammalian cells .

Genotoxicity

CDBM has demonstrated mutagenic properties:

- Induces DNA damage and mutations in bacteria.

- Causes chromosomal aberrations and sister chromatid exchanges in cultured human cells.

- Limited evidence of mutagenicity in vivo with sister chromatid exchanges observed in treated rodents .

Case Studies

- Case Study on Liver Toxicity : A study involving Sprague-Dawley rats exposed to varying concentrations of CDBM revealed dose-dependent liver damage characterized by fatty changes and necrosis at high doses (2500 mg/L) over 90 days .

- Developmental Toxicity Study : Research indicated maternal toxicity without fetal harm when administered orally to pregnant rats, suggesting that while CDBM affects maternal health, it does not significantly impact fetal development .

Summary of Biological Activity

| Biological Effect | Observations |

|---|---|

| Acute Toxicity | Respiratory irritant, CNS depressant |

| Chronic Toxicity | No significant tumor increase in rats/mice |

| Genotoxicity | Induces DNA damage; mutagenic potential |

| Developmental Effects | Maternal toxicity without fetal harm |

常见问题

Q. Table 1. Analytical Methods for this compound Detection

| Sample Type | Preparation Method | Detection Technique | LOD | Reference |

|---|---|---|---|---|

| Water | Purge-and-trap | GC/ECD | 0.09 µg/L | US EPA Method 601 |

| Air | Cryogenic trapping | GC/MS | NR | Hoyt & Rasmussen (1985) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。